Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are a class of heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate typically involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile. This reaction forms the benzothiophene scaffold through an aryne intermediate, followed by nucleophilic attack and ring closure .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods allow for the efficient synthesis of multisubstituted benzothiophenes with good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzothiophene derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives can act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival. The compound may also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor used in electronic devices.
Uniqueness
Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate is unique due to its specific substitution pattern and potential biological activities. Its piperidyloxy group may confer distinct pharmacological properties compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C16H19NO3S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H19NO3S/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3 |
InChI Key |
SJGNCSDGZZSPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)OC3CCNCC3 |
Origin of Product |
United States |
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